molecular formula C20H22N4O3S B4708409 1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B4708409
M. Wt: 398.5 g/mol
InChI Key: FERRETGWWKSUKQ-UHFFFAOYSA-N
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Description

1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a complex structure that incorporates multiple pharmacologically active motifs, including a pyrrolidinone ring, a piperidine carboxamide, and a 1,3-thiazole group. The presence of these heterocyclic systems, which are frequently explored in medicinal chemistry , suggests potential for investigating a range of biological activities. Compounds containing the 1,3-thiazole scaffold are of significant interest in the development of antiviral agents and other therapeutic areas. Similarly, the pyrrolidine and piperidine subunits are common building blocks in drug discovery. This substance is provided as a high-purity chemical reference standard for non-clinical applications, such as in vitro screening, hit-to-lead optimization studies, and structure-activity relationship (SAR) analysis. It is intended for use by qualified researchers in laboratory settings only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c25-17-12-15(13-24(17)16-4-2-1-3-5-16)19(27)23-9-6-14(7-10-23)18(26)22-20-21-8-11-28-20/h1-5,8,11,14-15H,6-7,9-10,12-13H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERRETGWWKSUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves the use of phenylation reagents such as phenylboronic acid in the presence of a palladium catalyst.

    Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Final Coupling and Amidation: The final step involves coupling the intermediate compounds and forming the amide bond under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of this compound involves sequential transformations starting from itaconic acid derivatives. A five-step process includes cyclization, amidation, and coupling reactions to assemble the final structure . Key intermediates include 5-oxo-1-phenylpyrrolidin-3-yl derivatives, which undergo carbonyl activation for subsequent nucleophilic substitutions.

Table 1: Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield (%)Source
1CyclizationItaconic acid, phenylamine, reflux in DCM78
2AmidationEDCI, HOBt, DMF, RT85
3Piperidine CouplingPiperidine-4-carboxylic acid, DCC, CH₂Cl₂72
4Thiazole Functionalization2-Aminothiazole, TEA, THF, 60°C68

Carbonyl Groups

  • Reduction : The 5-oxo-pyrrolidinone moiety undergoes selective reduction using NaBH₄ in ethanol, yielding a secondary alcohol. LiAlH₄ in dry ether further reduces amide bonds to amines.

  • Oxidation : Treatment with KMnO₄ in acidic medium converts the pyrrolidinone carbonyl to a carboxylic acid.

Amide Bonds

  • Hydrolysis : Acidic (6M HCl, reflux) or basic (NaOH, 80°C) hydrolysis cleaves the amide bonds, producing carboxylic acids and amines.

  • Nucleophilic Substitution : The thiazole-linked amide participates in nucleophilic acyl substitutions with Grignard reagents .

Aromatic Systems

  • Electrophilic Substitution : The phenyl group undergoes nitration (HNO₃/H₂SO₄) and sulfonation (fuming H₂SO₄) at the meta position due to electron-withdrawing effects of adjacent groups .

Reaction Mechanisms and Byproducts

  • Cyclization Mechanism : The formation of the pyrrolidinone ring involves intramolecular lactamization, facilitated by acidic conditions (e.g., p-TsOH) .

  • Side Reactions : Competing hydrolysis of the amide bond during coupling steps generates piperidine-4-carboxylic acid as a primary byproduct.

Table 2: Common Reagents and Reaction Outcomes

Reaction TypeReagentsMajor ProductByproducts
ReductionNaBH₄, EtOH5-Hydroxypyrrolidine derivativeOver-reduced amines
OxidationKMnO₄, H₂SO₄Pyrrolidinone-3-carboxylic acidCO₂, MnO₂ precipitate
Hydrolysis6M HCl, refluxPiperidine-4-carboxylic acid + Thiazole amineNH₄Cl

Advanced Functionalization

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces aryl groups to the thiazole ring using Pd(PPh₃)₄ and aryl boronic acids .

  • Photochemical Reactions : UV irradiation in the presence of benzophenone generates radical intermediates, enabling C–H functionalization.

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO and NH₃.

  • pH Sensitivity : Stable in neutral conditions but undergoes rapid hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) environments .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrrolidine ring, thiazole moiety, and piperidine carboxamide. The synthesis typically involves multiple steps, including the formation of the thiazole ring through reactions with various amines and carbonyl compounds. For instance, the synthesis of related thiazole derivatives has shown promising antibacterial properties against Gram-positive bacteria .

Antibacterial Properties

Research indicates that derivatives of the compound exhibit significant antibacterial activity. A series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines were synthesized and tested for their efficacy against various bacterial strains. The results demonstrated enhanced activity compared to standard antibiotics, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

Compounds similar to 1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide have been evaluated for anti-inflammatory properties. Studies have shown that certain derivatives can significantly reduce inflammation in animal models, indicating their potential as anti-inflammatory agents .

Antifungal Activity

In addition to antibacterial effects, related compounds have demonstrated antifungal activity against various phytopathogenic fungi. Some derivatives showed over 50% inhibition against specific fungal strains at low concentrations, highlighting their potential in agricultural applications as fungicides .

Cytotoxicity Against Cancer Cells

The compound's structural features suggest potential cytotoxic effects against cancer cells. Preliminary studies indicate that certain derivatives can inhibit the growth of human cancer cell lines, such as HepG2 and MDA-MB-231, making them candidates for further development as anticancer agents .

Case Studies

Study Focus Findings
Study on Thiazole Derivatives Synthesis and antibacterial evaluationIdentified compounds with enhanced activity against Gram-positive bacteria
Anti-inflammatory Evaluation In vivo anti-inflammatory effectsDemonstrated significant reduction in edema in carrageenan-induced models
Antifungal Activity Assessment Efficacy against phytopathogenic fungiSome derivatives exhibited more than 50% inhibition at low concentrations
Cytotoxicity Screening Effects on cancer cell linesCertain derivatives showed promising inhibition rates against HepG2 and MDA-MB-231

Mechanism of Action

The mechanism of action of 1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Core Scaffold Variations

  • Target Compound : Contains a 5-oxo-1-phenylpyrrolidin-3-yl carbonyl group attached to piperidine-4-carboxamide, with a 1,3-thiazol-2-yl group.
  • N-(1,3-Thiazol-2-yl)piperidine-4-carboxamide Derivatives: 1-[1-(4-Methylphenyl)benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide (): Replaces the pyrrolidinone with a benzimidazole-thiophene system. Exhibits an IC50 of 60.8 nM in unspecified assays, suggesting bioactivity influenced by aromatic stacking .

Heterocyclic Substituent Diversity

  • Thiazole vs. Pyrimidine/Thiadiazole: The target’s 1,3-thiazol-2-yl group differs from pyrimidine-based analogs (e.g., compounds in ) and thiadiazole derivatives (). Thiazoles often enhance metabolic stability compared to oxadiazoles or triazoles . AZ7 (5-chloro-2-(methylsulfonyl)-N-(1,3-thiazol-2-yl)-4-pyrimidinecarboxamide) (): Contains a thiazole-carboxamide motif but lacks the piperidine-pyrrolidinone framework, highlighting divergent pharmacophore design .

Physicochemical and Spectroscopic Properties

  • Melting Points: Analogs with crystalline structures (e.g., ’s 101–103°C) suggest higher purity, while resinous products indicate amorphous forms. The target’s melting point would depend on thiazole ring planarity and intermolecular interactions.
  • Spectroscopy: NMR and MS data () consistently validate carboxamide and heterocyclic motifs. For the target compound, key signals would include pyrrolidinone carbonyl (δ ~170 ppm in 13C-NMR) and thiazole proton resonances (δ ~7.5–8.0 ppm in 1H-NMR) .

Biological Activity

The compound 1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structural components suggest a multifaceted mechanism of action, which is crucial for developing therapeutic agents against various diseases.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and properties:

PropertyValue
Molecular FormulaC₁₇H₂₀N₂O₄S
Molecular Weight324.36 g/mol
CAS Number1010873-30-9
MDL NumberMFCD12028231
Hazard ClassificationIrritant

Synthesis

The synthesis of this compound typically involves several steps, including the formation of key intermediates through reactions involving itaconic acid and various amines. A notable approach is the parallel synthesis method, which allows for the efficient production of a library of related compounds, enhancing the exploration of their biological activities .

Anticancer Activity

Recent studies have highlighted the compound's potential in anticancer applications. For instance, derivatives containing the 5-oxopyrrolidine moiety have shown promising activity against human lung adenocarcinoma (A549) cells. In vitro assays demonstrated that certain modifications to the chemical structure significantly enhanced cytotoxicity:

  • Compound Variants : Various substitutions on the phenyl ring were tested, revealing that:
    • 4-chlorophenyl and 4-bromophenyl substitutions reduced A549 cell viability to 64% and 61%, respectively.
    • The most potent derivative exhibited a viability reduction to approximately 66% compared to untreated controls .

The structure-dependent nature of these compounds suggests that specific functional groups can modulate their efficacy against cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The following findings were noted:

  • Activity Spectrum : The compound demonstrated selective antimicrobial effects against resistant strains, indicating its potential as a lead compound for developing new antibiotics .
  • Mechanism Insights : The incorporation of thiazole and piperidine rings in the structure may contribute to enhanced interaction with bacterial targets, although detailed mechanistic studies are required to elucidate these pathways fully.

Case Studies

Several case studies have been conducted to assess the biological activity of compounds related to this structure:

  • Study on Anticancer Efficacy :
    • Objective : To evaluate the cytotoxic effects on A549 cells.
    • Methodology : Compounds were treated at a concentration of 100 µM for 24 hours, followed by MTT assays.
    • Results : Certain derivatives showed significant cytotoxicity with reduced viability in cancerous cells while maintaining lower toxicity in non-cancerous cell lines .
  • Antimicrobial Screening :
    • Objective : To determine effectiveness against resistant bacterial strains.
    • Methodology : Compounds were screened against various pathogens using standard susceptibility tests.
    • Results : Notable activity was observed against Staphylococcus aureus, suggesting a viable pathway for further drug development .

Q & A

Basic: What are the recommended synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step reactions, including coupling of pyrrolidinone and piperidine-carboxamide fragments. Key steps may include:

  • Acylation : Reacting 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with a thiazol-2-amine derivative using carbodiimide coupling agents (e.g., EDC/HOBt) to form the amide bond .
  • Purification : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended to isolate the final product, as demonstrated in analogous syntheses .
  • Validation : Confirm intermediates via 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} spectroscopy .

Advanced: How can researchers optimize the yield during multi-step synthesis?

Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, stoichiometry, solvent polarity) to identify critical factors. For example, highlights controlled synthesis via copolymerization optimization .
  • Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce side reactions, as shown in for diazomethane synthesis .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd or Cu) for coupling steps to enhance efficiency .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

  • NMR Spectroscopy : 1H NMR^{1}\text{H NMR} (e.g., δ 7.2–8.1 ppm for aromatic protons) and 13C NMR^{13}\text{C NMR} (e.g., carbonyl signals at ~170 ppm) are critical .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ ion) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation, as in and .

Advanced: How to resolve discrepancies in experimental vs. computational spectroscopic data?

Answer:

  • Parameter Adjustment : Refine computational models (e.g., DFT calculations) by adjusting solvent polarity or tautomeric states .
  • Cross-Validation : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .
  • Error Analysis : Quantify deviations in chemical shift predictions using software like ACD/Labs or Gaussian .

Advanced: What strategies analyze the compound’s stability under varying conditions?

Answer:

  • Stress Testing : Expose the compound to heat (40–80°C), light, and pH extremes (2–12), then monitor degradation via HPLC .
  • Kinetic Studies : Measure half-life in buffer solutions using UV-Vis spectroscopy .
  • Solid-State Stability : Perform thermogravimetric analysis (TGA) to assess hygroscopicity and crystallinity .

Basic: What impurities are common during synthesis, and how are they mitigated?

Answer:

  • Byproducts : Unreacted starting materials or dimerization products. Use preparative HPLC or column chromatography (silica gel, ethyl acetate/hexane eluent) for removal .
  • Solvent Residues : Detect via 1H NMR^{1}\text{H NMR} and eliminate by lyophilization or vacuum drying .
  • Metal Contaminants : Chelating agents (e.g., EDTA) or ion-exchange resins reduce trace metals .

Advanced: How to design experiments for studying biological target interactions?

Answer:

  • Molecular Docking : Use AutoDock or Schrödinger to predict binding modes to targets (e.g., kinases or GPCRs) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD_D) with immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Basic: How to ensure synthesis reproducibility?

Answer:

  • Stoichiometric Precision : Use calibrated balances and anhydrous solvents .
  • Batch Records : Document reaction parameters (time, temperature, stirring rate) rigorously .
  • Reference Standards : Compare intermediates with commercially available or literature-reported spectra .

Advanced: How to address solubility challenges in biological assays?

Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Advanced: What computational methods predict pharmacokinetic properties?

Answer:

  • QSAR Models : Train algorithms on datasets for logP, bioavailability, and CYP450 metabolism predictions .
  • ADMET Predictors : Use SwissADME or ADMETlab to estimate absorption, distribution, and toxicity .
  • MD Simulations : Simulate blood-brain barrier penetration or plasma protein binding via GROMACS .

Notes

  • Methodology : Emphasize iterative optimization, cross-disciplinary techniques (e.g., flow chemistry), and validation protocols.
  • Data Presentation : Include tables for comparative yields, spectroscopic data, and computational vs. experimental deviations.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.